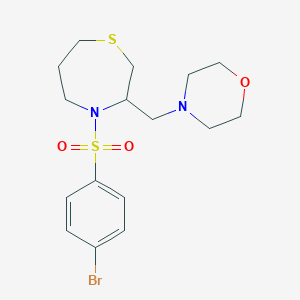

4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is a chemical compound with the linear formula C10H12BrNO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string O=S(C1=CC=C(Br)C=C1)(N2CCOCC2)=O . The molecular weight is 306.18 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 341.2±37.0 °C at 760 mmHg, and a molecular formula of C10H12BrNO . The melting point and flash point are not available in the retrieved information .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A significant area of application for compounds with similar structural features involves the synthesis of heterocyclic compounds, where they serve as key intermediates. For instance, bromoethylsulfonium salt has been shown to effectively annulate with 1,2-/1,3-aminoalcohols, producing six- and seven-membered rings like morpholines and thiomorpholines with good to excellent yields (Yar, McGarrigle, & Aggarwal, 2009). This methodology underscores the utility of sulfur and nitrogen-containing rings in synthesizing complex heterocyclic structures, which could be applied to the synthesis pathways involving "4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine".

Antimicrobial Applications

The antimicrobial properties of sulfonamide derivatives, particularly those with morpholine groups, have been studied, indicating potential applications in combating multidrug-resistant strains of bacteria and fungi. For example, 4-(Phenylsulfonyl) morpholine has been investigated for its antimicrobial and modulating activity against various microorganisms, showing significant modulating effects when combined with other antibiotics (Oliveira et al., 2015). This suggests a potential research avenue for "this compound" in enhancing antibiotic efficacy or as a standalone antimicrobial agent.

Organic Transformations and Catalysis

Compounds with bromophenyl and morpholine functionalities have been explored in various organic transformations. For example, the synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents indicates the role of these compounds in generating biologically active molecules (Sahin et al., 2012). Additionally, the unexpected reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholine, leading to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015), showcases the potential for novel catalytic processes and organic syntheses involving similar compounds.

Safety and Hazards

The safety information for “4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” includes hazard statements H315 and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been studied for their antimicrobial effects .

Biochemical Pathways

It’s known that similar compounds have been associated with antimicrobial activity .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogP value, seems to suggest a potentially improved antimicrobial effect for most tested bacterial strains .

Result of Action

Compounds with similar structures have shown promising antimicrobial activity .

Propiedades

IUPAC Name |

4-[[4-(4-bromophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3S2/c17-14-2-4-16(5-3-14)24(20,21)19-6-1-11-23-13-15(19)12-18-7-9-22-10-8-18/h2-5,15H,1,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGKWHMLKXIWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)

![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)

![dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2437462.png)

![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2437465.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)

![6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2437477.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)